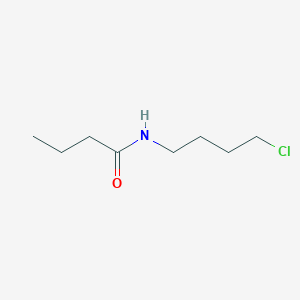

N-(4-chlorobutyl)butanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16ClNO |

|---|---|

Molecular Weight |

177.67 g/mol |

IUPAC Name |

N-(4-chlorobutyl)butanamide |

InChI |

InChI=1S/C8H16ClNO/c1-2-5-8(11)10-7-4-3-6-9/h2-7H2,1H3,(H,10,11) |

InChI Key |

ICZQQNWGRJQXLK-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCCCCCl |

Canonical SMILES |

CCCC(=O)NCCCCCl |

Synonyms |

N-4'-chlorobutylbutyramide |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the Preparation of N 4 Chlorobutyl Butanamide

Green Chemistry Principles and Sustainable Synthetic Protocols in N-(4-chlorobutyl)butanamide Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable production methods. While specific green synthetic protocols for this exact compound are not extensively documented, general green strategies for amide bond formation and related reactions can be applied. rsc.orgscispace.comsparkl.me

Use of Greener Solvents:

A significant aspect of greening the synthesis of this compound would be the replacement of conventional, often toxic and volatile, organic solvents. The reported synthesis uses dichloromethane (B109758) and acetonitrile (B52724), which have environmental and health concerns. rsc.org A greener alternative for the acylation step is the use of bio-based solvents like Cyrene™. hud.ac.ukrsc.org Cyrene™ is a dipolar aprotic solvent derived from cellulose (B213188) and has been successfully used for the synthesis of amides from acid chlorides and amines. hud.ac.ukrsc.orgresearchgate.net Its use could significantly reduce the environmental impact of the synthesis. Another green approach is to perform the reaction in a phosphate (B84403) buffer, which is an environmentally benign medium. tandfonline.com

Catalytic Approaches to Amide Bond Formation:

The direct condensation of a carboxylic acid and an amine is an atom-economical method for amide synthesis, but it often requires high temperatures. Catalytic methods that can proceed under milder conditions are a key focus of green chemistry. scispace.comresearchgate.net While the synthesis of this compound typically involves an acyl chloride, exploring catalytic methods for direct amidation between 4-chlorobutanoic acid and butanamine could be a greener long-term strategy, as it would avoid the use of chlorinating agents like thionyl chloride to make the acyl chloride. Biocatalytic methods, using enzymes like hydrolases or ATP-dependent synthetases, are also emerging as powerful green alternatives for amide bond formation. rsc.orgdtu.dk

Sustainable Halide Exchange Reactions:

The halide exchange step in the reported synthesis of this compound could also be made more sustainable. rsc.org Research into halogen exchange reactions under greener conditions includes the use of near-critical water as a solvent, which can facilitate the exchange without the need for organic solvents. scirp.org Additionally, phase transfer catalysis (PTC) represents a green technique that can be applied to nucleophilic substitution reactions like halide exchange. acsgcipr.orgfzgxjckxxb.com PTC can enhance reaction rates, allow for the use of less hazardous bases, and often enables reactions to be run in more environmentally friendly solvents or even under solvent-free conditions. acsgcipr.orgmdpi.com

Solvent-Free and Microwave-Assisted Reactions:

To further enhance the green credentials of the synthesis, solvent-free reaction conditions and the use of microwave irradiation can be explored. mdpi.combenthamdirect.com Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. For instance, the N-alkylation of amides has been successfully carried out under solvent-free, phase-transfer catalytic conditions using microwaves. mdpi.com While not directly applicable to the primary amide formation, this technique could be relevant for exploring alternative synthetic routes.

| Green Strategy | Application to this compound Synthesis | Potential Benefits |

| Use of Bio-based Solvents | Replacing dichloromethane and acetonitrile with solvents like Cyrene™ in the acylation and halide exchange steps. hud.ac.ukrsc.orgresearchgate.net | Reduced toxicity and environmental impact. |

| Aqueous Synthesis | Performing the acylation reaction in a phosphate buffer. tandfonline.com | Use of an environmentally benign and non-flammable solvent. |

| Biocatalysis | Enzymatic coupling of 4-chlorobutanoic acid and butanamine. rsc.orgdtu.dk | High selectivity, mild reaction conditions, and reduced waste. |

| Green Halide Exchange | Utilizing near-critical water or phase transfer catalysis for the bromide to chloride conversion. scirp.orgacsgcipr.org | Avoidance of organic solvents and potentially milder reaction conditions. |

| Microwave-Assisted Synthesis | Applying microwave irradiation to reduce reaction times, particularly in the halide exchange step. mdpi.combenthamdirect.com | Increased energy efficiency and faster reaction rates. |

Reactivity, Chemical Transformations, and Mechanistic Investigations

Nucleophilic Substitution Reactions of the 4-Chlorobutyl Moiety

The primary alkyl chloride in the 4-chlorobutyl portion of the molecule is a prime site for nucleophilic substitution reactions (S_N2). The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide array of nucleophiles, enabling the introduction of diverse functional groups. libretexts.orggacariyalur.ac.in These transformations can occur in an intramolecular or intermolecular fashion.

One of the most significant reactions of N-(4-chlorobutyl)butanamide is its propensity to undergo intramolecular cyclization. In this process, the nitrogen atom of the amide group acts as an internal nucleophile, attacking the electrophilic carbon at the other end of the butyl chain.

The synthesis of this compound is often accompanied by its intramolecular cyclization to form 1-butyrylpyrrolidine. This reaction occurs when the amide nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a stable, five-membered pyrrolidine (B122466) ring. Research has shown that the extent of this cyclization is dependent on reaction conditions such as time. For instance, during a particular synthesis, prolonging the reaction time from 36 to 60 hours increased the proportion of the cyclized product, 1-butyrylpyrrolidine, from 19% to 25%.

| Reaction Time (hours) | This compound (%) | 1-Butyrylpyrrolidine (%) |

| 36 | 81 | 19 |

| 60 | 75 | 25 |

Table 1: Influence of reaction time on the product distribution between this compound and its cyclized counterpart, 1-butyrylpyrrolidine.

While the formation of a five-membered pyrrolidine ring is well-documented, the formation of a six-membered piperidine (B6355638) ring from this specific precursor is not prominently described in the literature. The formation of five- and six-membered rings is generally favored in intramolecular cyclizations, but the specific kinetics and thermodynamics of this compound strongly favor the 5-exo-tet cyclization pathway leading to the pyrrolidine derivative.

The primary documented intramolecular cyclization of this compound leads to the formation of a pyrrolidine system. While the synthesis of other cyclic amine structures, such as seven-membered azepanes, from similar halo-amine precursors is known in organic chemistry, specific examples detailing the cyclization of this compound into larger ring systems are not extensively reported in the scientific literature. The kinetic and thermodynamic favorability of forming the five-membered ring typically precludes the formation of larger, less stable ring structures under standard conditions.

The 4-chlorobutyl moiety readily participates in intermolecular nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity allows for the versatile functionalization of the terminal end of the butyl chain. For instance, analogous compounds like N-(4-chlorobutyl)phthalimides are known to react with amine nucleophiles to form more complex products.

Common nucleophiles can be employed to generate a range of derivatives from this compound, as illustrated in the following table. libretexts.org

| Nucleophile | Reagent Example | Product Structure | Product Class |

| Azide (B81097) | Sodium Azide (NaN₃) | Bu(NHCOPr)- (CH₂)₄-N₃ | Alkyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | Bu(NHCOPr)- (CH₂)₄-CN | Nitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Bu(NHCOPr)- (CH₂)₄-OH | Alcohol |

| Thiolate | Sodium Thiolate (NaSR) | Bu(NHCOPr)- (CH₂)₄-SR | Thioether |

| Amine | Ammonia (NH₃) | Bu(NHCOPr)- (CH₂)₄-NH₂ | Primary Amine |

Table 2: Representative intermolecular substitution reactions for the functionalization of this compound.

Intramolecular Cyclization to N-Heterocyclic Systems

Reactivity of the Amide Functional Group

The secondary amide group in this compound also possesses a rich chemistry, although it is generally less reactive than the alkyl chloride. The amide bond's stability is due to resonance, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. libretexts.org Despite this stability, the amide can undergo reactions such as hydrolysis and transamidation under specific conditions.

Hydrolysis is the cleavage of the amide bond by water to yield a carboxylic acid and an amine. This reaction can be promoted by either acidic or basic conditions, typically requiring heat. libretexts.org In the case of this compound, hydrolysis would break the amide linkage to form butanoic acid and 4-chlorobutylamine. arkat-usa.orgresearchgate.netresearchgate.net Under acidic conditions, the amine product would be protonated, while under basic conditions, the carboxylic acid would be deprotonated, driving the reaction to completion. libretexts.org

Transamidation is the exchange of the amine portion of an amide with a different amine. researchgate.net This transformation is challenging due to the kinetic stability of the amide bond but can be achieved using various catalytic systems, including those based on metals or non-metal promoters, often at elevated temperatures. rsc.orgmdpi.com For this compound, reaction with a primary amine (R-NH₂), for example, in the presence of a suitable catalyst, would result in the formation of a new amide, N-R-butanamide, and the release of 4-chlorobutylamine. rsc.orgnih.gov This reaction allows for the modification of the amide portion of the molecule while leaving the chlorobutyl chain intact for further functionalization.

Elucidation of Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms for transformations involving this compound relies on both experimental evidence and computational studies, often using simpler model compounds. For the amide reduction pathway, Density Functional Theory (DFT) calculations on model amides like N,N-dimethylacetamide with borane (B79455) have provided significant insights into the transition states and energetics of the reaction. tuengr.comresearchgate.net

These computational studies suggest that the reduction of an amide by borane proceeds through two main transition states. tuengr.comresearchgate.net

TS1 (First Transition State): This corresponds to the initial insertion of a BH₃ molecule into the C=O bond of the amide. This step involves the coordination of boron to the carbonyl oxygen and the simultaneous transfer of a hydride to the carbonyl carbon, leading to a tetrahedral intermediate. tuengr.com

While these studies were performed on a tertiary amide, the fundamental steps are applicable to the reduction of a secondary amide like this compound. The presence of the N-H proton in a secondary amide can lead to an initial acid-base reaction with the hydride reagent, which is a key difference from tertiary amides. chemistrysteps.comchemistrysteps.com

The 4-chlorobutyl group introduces another layer of complexity to the reaction mechanisms. Under certain conditions, particularly with strong bases or nucleophiles, an intramolecular cyclization can occur. The nitrogen atom of the amide (or the resulting amine after reduction) can act as a nucleophile, displacing the chloride ion to form a five-membered ring, 1-butyrylpyrrolidine. This intramolecular SN2 reaction competes with other intermolecular reactions and its likelihood is governed by factors such as reaction temperature, concentration, and the nature of the solvent.

Structure-Reactivity Relationship Studies of this compound

The reactivity of this compound is dictated by the interplay of its two primary functional groups: the secondary amide and the primary alkyl chloride. Structure-reactivity relationship studies, therefore, must consider reactions at both sites.

Reactivity of the Amide Moiety: The amide group is relatively unreactive due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon. The reactivity of the amide in this compound is typical of a secondary amide. It can undergo hydrolysis under strong acidic or basic conditions, although this is generally a slow process requiring forcing conditions. As discussed, its most significant reaction is reduction to an amine. The rate of reduction is generally slower for secondary amides compared to tertiary amides when using reagents like borane. tuengr.com

Reactivity of the Alkyl Chloride Moiety: The 4-chlorobutyl chain contains a primary alkyl chloride. This part of the molecule is susceptible to nucleophilic substitution reactions (SN2 mechanism). stackexchange.commasterorganicchemistry.com The reactivity of the C-Cl bond is influenced by several factors:

Steric Hindrance: As a primary alkyl halide, the carbon bearing the chlorine is relatively unhindered, which favors the SN2 pathway. stackexchange.com

Leaving Group Ability: The chloride ion is a reasonably good leaving group.

Intramolecular vs. Intermolecular Reactions: The four-carbon chain length is ideal for the formation of a five-membered ring via an intramolecular SN2 reaction, where the amide nitrogen (or a derivative thereof) acts as the nucleophile. This is a common pathway for N-(4-halobutyl) substituted compounds.

Applications As a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Therapeutically Relevant N-Heterocycles

The structural framework of N-(4-chlorobutyl)butanamide is particularly suited for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many therapeutically active agents. The four-carbon chain, capped with a reactive chlorine atom, is ideal for intramolecular cyclization reactions to form five-membered rings, such as the pyrrolidone core.

Levetiracetam, an important antiepileptic drug, is chemically known as (S)-2-(2-oxopyrrolidin-1-yl)butanamide. uni-bonn.denih.gov Its synthesis often involves the creation of a key intermediate that is a structural analog of this compound. A common synthetic strategy involves the acylation of (S)-2-aminobutanamide with a 4-chlorobutyryl derivative, such as 4-chlorobutyryl chloride. google.comnih.gov

This reaction produces (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide. This intermediate contains both the nucleophilic amide nitrogen and the electrophilic chlorobutyl group. In the presence of a base, an intramolecular nucleophilic substitution occurs: the amide nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the 2-oxopyrrolidine ring characteristic of Levetiracetam. google.comnih.gov While this compound itself is not the direct precursor, the synthesis of Levetiracetam relies on the in-situ formation and cyclization of a closely related N-substituted 4-chlorobutanamide.

Table 1: Synthesis of Levetiracetam via a 4-Chlorobutanamide Intermediate

| Reactants | Key Intermediate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| (S)-2-aminobutanamide, 4-chlorobutyryl chloride | (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide | Levetiracetam | Acylation followed by intramolecular cyclization | google.comnih.gov |

Cilostazol is a medication used to treat symptoms of intermittent claudication. chemicalbook.com A critical intermediate in its synthesis is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. chemicalbook.comgoogleapis.comindexim.in This intermediate provides the chlorobutyl side chain that is later used to alkylate 6-hydroxy-3,4-dihydroquinolin-2-one to form the final Cilostazol molecule. chemicalbook.comgoogle.com

The documented synthesis of this key tetrazole intermediate, however, does not typically start from this compound. Instead, a common route involves the reaction of N-(5-chloropentanoyl)-cyclohexylamine with phosphorus pentachloride to form a haloimine, which is then treated with trimethylsilyl (B98337) azide (B81097) to construct the tetrazole ring. googleapis.comgoogle.com This process yields 1-cyclohexyl-5-(4-chlorobutyl)tetrazole with a reported molar yield of approximately 93%. googleapis.comgoogle.com Although this compound contains the necessary chlorobutyl moiety, its direct application as a precursor in the widely reported synthesis of this specific Cilostazol intermediate is not documented in the available research.

Table 2: Documented Synthesis of a Key Cilostazol Intermediate

| Starting Material | Reagents | Key Intermediate | Use | Reference |

|---|

Contribution to the Construction of Polyfunctionalized Organic Scaffolds

A chemical building block is a molecule that can be readily incorporated into a larger structure during synthesis. lifechemicals.com this compound fits this description perfectly due to its bifunctionality. The presence of two distinct reactive sites allows for sequential or orthogonal chemical modifications, making it a valuable starting point for creating polyfunctionalized organic scaffolds.

Chemists can utilize the chlorobutyl group for C-N, C-O, or C-S bond formation through substitution reactions with various nucleophiles (e.g., amines, alcohols, thiols). Subsequently, the amide group can be modified. For example, it could be hydrolyzed to a carboxylic acid and an amine, or reduced to a secondary amine. This stepwise reactivity enables the introduction of diverse functional groups and the construction of complex molecular frameworks from a simple, commercially available starting material. Such scaffolds are crucial in medicinal chemistry for exploring structure-activity relationships (SAR) by systematically modifying different parts of a molecule. lifechemicals.comenamine.net

This compound in Multicomponent Reactions and Cascade Processes

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org Multicomponent reactions (MCRs) are similar one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. organic-chemistry.orgresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.netuniv-rennes.fr

The structure of this compound makes it a plausible candidate for inclusion in such processes. For example, a reaction could be designed where a nucleophile, generated in an initial step of a multicomponent reaction, attacks the electrophilic chlorobutyl chain. This could be followed by an intramolecular cyclization or rearrangement involving the amide portion of the molecule. While the bifunctional nature of the compound suggests this potential, specific examples of this compound being used in published multicomponent or cascade reactions are not prominent in current chemical literature.

Development of this compound-Derived Reagents

The reactivity of the terminal chlorine atom in this compound allows it to serve as a handle for attaching the butanamide moiety to other molecular scaffolds, thereby creating novel reagents. By substituting the chlorine with different functional groups, a library of N-substituted butanamide derivatives can be synthesized. For instance, reaction with azide sources could yield N-(4-azidobutyl)butanamide, a useful reagent for "click chemistry." Reaction with secondary amines could lead to the formation of tertiary amine-containing butanamides. While other complex molecules featuring a chlorobutyl group, such as N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine, exist, the development of a broad class of reagents specifically derived from this compound is an area with potential for further exploration. bldpharm.com

Advanced Analytical Characterization Techniques for Research Purposes

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. researchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), which allows for the determination of its elemental composition from the exact mass. ulethbridge.camsu.edulibretexts.org

For N-(4-chlorobutyl)butanamide, with a molecular formula of C₈H₁₆ClNO, the theoretical monoisotopic mass can be calculated with high precision. This precise mass is a critical parameter for confirming the compound's identity in complex samples or for verifying the outcome of a synthesis.

Table 1: Theoretical Exact Mass Calculation for this compound

| Atom | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 16 | 16.125200 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 177.092042 |

Note: The presence of the ³⁷Cl isotope would result in a distinct M+2 peak at approximately 179.089092, with a characteristic isotopic abundance ratio of about 3:1 (³⁵Cl:³⁷Cl).

In addition to precise mass determination of the molecular ion, HRMS provides detailed analysis of fragment ions. ulethbridge.ca The fragmentation pattern offers a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom.

Amide bond cleavage: Fission of the C-N bond in the amide group.

McLafferty rearrangement: A common fragmentation for carbonyl compounds, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Loss of the chlorobutyl chain: Cleavage resulting in the formation of a butanoyl cation or related fragments.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

A low-resolution mass spectrum has shown a molecular ion peak [M]⁺ at m/z 177. acs.org High-resolution analysis would confirm the elemental composition of this peak and provide precise masses for all fragment ions, allowing for their unambiguous assignment.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While 1D NMR (¹H and ¹³C) provides fundamental information, multi-dimensional NMR experiments are essential for a complete and unambiguous structural assignment. researchgate.net

Based on the known structure of this compound, a series of 2D NMR experiments would be expected to yield specific correlations, confirming the connectivity of the atoms. researchgate.netgithub.iolibretexts.org The 1D ¹H and ¹³C NMR spectral data reported are consistent with the compound's structure. acs.org

Table 2: Reported 1D NMR Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 2.15 (t) | 172.9 |

| 2 | 1.66 (sext) | 38.6 |

| 3 | 0.93 (t) | 19.1 |

| 4 | - | 13.7 |

| 5 (NH) | 5.5 (br s) | - |

| 6 | 3.30 (q) | 39.3 |

| 7 | 1.78 (m) | 29.8 |

| 8 | 1.78 (m) | 26.3 |

| 9 | 3.55 (t) | 44.9 |

Data sourced from D'hooghe et al. (2003). acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. uvic.ca For this compound, the following correlations would be expected:

H2 with H3

H6 with H7 and NH (H5)

H7 with H6 and H8

H8 with H7 and H9

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). libretexts.orglibretexts.org

H2 with C2

H3 with C3

H6 with C6

H7 with C7

H8 with C8

H9 with C9

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons. libretexts.orglibretexts.org

H2 would show correlations to C1, C3, and C4.

H3 would show correlations to C1, C2, and C4.

H6 would correlate with C1, C7, and C8.

H9 would show correlations to C7 and C8.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional conformation. For a flexible molecule like this compound, NOESY could help determine preferred conformations in solution.

Table 3: Expected 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations | HSQC Correlation | HMBC Correlations |

|---|---|---|---|

| H2 | H3 | C2 | C1, C3, C4 |

| H3 | H2 | C3 | C1, C2 |

| H6 | H7, H5 (NH) | C6 | C1, C7, C8 |

| H7 | H6, H8 | C7 | C6, C8, C9 |

| H8 | H7, H9 | C8 | C6, C7, C9 |

The amide bond in this compound has partial double-bond character, which leads to restricted rotation around the C1-N bond. acs.orglibretexts.org This can result in the existence of two rotamers (cis and trans isomers). In many amides, this rotation is slow on the NMR timescale at room temperature, leading to distinct signals for atoms near the amide bond. However, for this compound, the reported ¹H NMR spectrum shows sharp signals, suggesting that either one conformer is strongly preferred or the rotation is fast at the measurement temperature. acs.org

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures. nih.govut.ee By cooling the sample, the rate of rotation around the amide bond could be slowed down, potentially leading to the decoalescence of single peaks into separate signals for the cis and trans rotamers. From the coalescence temperature and the chemical shift difference between the rotamers, the energy barrier (ΔG‡) for this rotation can be calculated. Such a study would provide valuable insight into the conformational flexibility and energetics of the amide linkage in this molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. optica.org The two techniques are complementary; IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability. optica.orgresearchgate.net

An IR spectrum for this compound has been reported, showing a characteristic C=O (amide I) stretching band at 1644 cm⁻¹ and an N-H stretching band at 3300 cm⁻¹. acs.org A more detailed analysis would reveal other key vibrations.

Table 4: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| N-H Stretch | ~3300 | IR (strong), Raman (moderate) | A key indicator of the secondary amide group. sielc.com |

| C-H Stretch (sp³) | 2850-3000 | IR (strong), Raman (strong) | Represents the butyl and butanamide alkyl chains. |

| C=O Stretch (Amide I) | ~1640-1680 | IR (very strong), Raman (strong) | A strong, characteristic band for secondary amides. sielc.com |

| N-H Bend (Amide II) | ~1550 | IR (strong), Raman (weak) | Another defining feature of secondary amides. |

| C-N Stretch | ~1250 | IR (moderate), Raman (moderate) | Associated with the amide and alkylamine linkages. |

Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations and the C-Cl stretch, which are often weak in the IR spectrum. researchgate.netnih.gov A complete vibrational analysis, often supported by computational calculations (e.g., Density Functional Theory), would allow for the precise assignment of each observed band to a specific molecular motion. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation and Hydrogen Bonding Analysis (if suitable crystalline forms exist)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. researchgate.netbeilstein-journals.orgresearchgate.net This technique would provide exact bond lengths, bond angles, and torsional angles for this compound.

For this analysis to be possible, a suitable single crystal of the compound must first be grown. This can be a challenging step, often requiring the screening of various solvents and crystallization conditions. If a crystal is obtained, the analysis would reveal:

Conformation: The exact conformation of the molecule in the solid state, including the geometry (cis or trans) of the amide bond and the conformation of the flexible butyl chains.

Intermolecular Interactions: Crucially, it would show how the molecules pack in the crystal lattice. This includes the identification of intermolecular hydrogen bonds, which are expected to form between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. beilstein-journals.org These hydrogen bonds often lead to the formation of characteristic supramolecular structures, such as chains or sheets.

Molecular Dimensions: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations and data from similar structures.

While no crystal structure for this compound has been reported in the literature, studies on other N-alkyl amides have shown that the trans conformation of the amide bond is generally preferred and that N-H···O=C hydrogen bonding is a dominant feature in their crystal packing. beilstein-journals.orgacs.org

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. torontech.com

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile and thermally stable compound, this compound is well-suited for GC-MS analysis. This technique has been used to determine its purity and to analyze reaction mixtures during its synthesis, where it was noted that the side-product, 1-butyrylpyrrolidine, could be quantified alongside the desired product. acs.org The retention time in GC provides a measure of the compound's identity under specific conditions, while the coupled mass spectrometer confirms its molecular weight and provides structural information through fragmentation.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for purity assessment. torontech.comejgm.co.ukmedicinescience.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, could be developed. sielc.com A UV detector would be suitable for detection due to the presence of the carbonyl chromophore in the amide group. HPLC is particularly valuable for quantifying impurities, even those that are not volatile enough for GC or are present at very low levels. By creating a calibration curve with a pure standard, the precise purity of a sample can be determined.

Liquid Chromatography-Mass Spectrometry (LC-MS): Combining the separation power of HPLC with the detection capabilities of mass spectrometry, LC-MS is a powerful tool for identifying and quantifying compounds in complex mixtures. For this compound, LC-MS would be invaluable for analyzing crude reaction mixtures to identify not only the main product and known side-products but also any minor impurities or intermediates. Using a high-resolution mass spectrometer as the detector (LC-HRMS) would further allow for the determination of the elemental composition of any unknown peaks.

Table 5: Chromatographic Methods for the Analysis of this compound

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|---|

| GC-MS | Purity assessment, reaction monitoring | HP-5MS (or similar 5% phenyl polysiloxane) | Helium | Mass Spectrometry (EI) |

| HPLC-UV | Purity assessment, quantification | C18 silica | Acetonitrile/Water gradient | UV-Vis (e.g., at ~210 nm) |

Theoretical and Computational Chemistry Studies of N 4 Chlorobutyl Butanamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-chlorobutyl)butanamide. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure and energetics. unipd.itnih.gov

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For chlorinated amides, the nature of the atoms and their arrangement influences these frontier orbitals.

Energetic properties such as the heat of formation and conformational energies can also be computed. This compound possesses several rotatable bonds, leading to various possible conformations. Quantum chemical calculations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments.

Natural Bond Orbital (NBO) analysis is another valuable tool that provides insights into charge distribution and bonding interactions within the molecule. nih.gov By examining the NBOs, researchers can quantify the delocalization of electron density and the nature of the amide and C-Cl bonds.

Table 1: Calculated Electronic Properties of a Related Chlorinated Amide (Illustrative Example)

| Property | Calculated Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | 0.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. boisestate.edu One of the key potential reactions for this molecule is intramolecular cyclization, where the nitrogen of the amide group could attack the carbon atom bearing the chlorine, leading to the formation of a cyclic product, likely a lactam, with the elimination of hydrogen chloride.

To study such a reaction, computational chemists map out the potential energy surface connecting the reactant to the product. This involves locating the transition state, which is the saddle point on the potential energy surface representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state are critical for determining the reaction rate.

Various computational methods, including DFT and higher-level ab initio methods, can be used to model these reaction pathways. researchgate.netnih.gov The inclusion of solvent effects, either implicitly through continuum models or explicitly with individual solvent molecules, is often crucial for obtaining accurate results, as the solvent can significantly influence the energetics of the reaction. rsc.org

For instance, in the study of the chlorination of amides, it has been shown that the reaction mechanism can be complex, involving intermediates like the iminol form of the amide. researchgate.netnih.gov Similar detailed mechanistic investigations can be applied to the reactions of this compound.

Table 2: Illustrative Calculated Activation Energy for a Hypothetical Intramolecular Cyclization

| Reaction | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Intramolecular Cyclization | B3LYP/6-31G(d) | PCM (Water) | 25.3 |

| Intramolecular Cyclization | M06-2X/6-311+G(d,p) | SMD (Acetonitrile) | 23.8 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from such studies.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, which is essential for their characterization. researchgate.net For this compound, theoretical calculations can provide valuable information on its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure. The accuracy of these predictions has been shown to be quite high, often within a few ppm for ¹³C and a fraction of a ppm for ¹H. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated using quantum chemical methods. These frequencies correspond to the peaks observed in an IR spectrum. The calculated spectrum can help in assigning the various vibrational modes, such as the C=O stretch of the amide, the N-H bend, and the C-Cl stretch. Comparing the computed frequencies (often scaled to account for anharmonicity and other systematic errors) with the experimental IR spectrum is a standard method for structural verification. researchgate.net

The development of machine learning models has also shown promise in accelerating the prediction of spectroscopic properties with high accuracy. researchgate.netmpg.de

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 175.2 ppm | 174.8 ppm |

| ¹H NMR (N-H) | 6.8 ppm | 6.5 ppm |

| IR Freq. (C=O stretch) | 1685 cm⁻¹ | 1670 cm⁻¹ |

Note: This table contains illustrative data to demonstrate the comparison between predicted and experimental values. Actual data would depend on the specific experimental conditions and computational methods used.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, including its conformational changes and interactions with other molecules. utwente.nlepfl.chulakbim.gov.tr In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory that describes how the positions and velocities of the atoms evolve.

Conformational Sampling: Due to the flexibility of the butyl and butanamide chains, this compound can adopt a wide range of conformations. MD simulations can explore this conformational landscape, revealing the relative populations of different conformers and the dynamics of transitions between them. This is particularly important for understanding how the molecule's shape influences its properties and reactivity.

Intermolecular Interactions: MD simulations are also well-suited for studying how this compound interacts with its environment, such as solvent molecules or other solutes. utwente.nl By analyzing the simulation trajectory, one can identify and characterize hydrogen bonds, van der Waals interactions, and other non-covalent interactions. This is crucial for understanding its solubility, aggregation behavior, and potential interactions with biological macromolecules. For instance, simulations could model the interaction of this compound with a protein binding site. mdpi.com

All-atom MD simulations, where every atom is explicitly represented, can provide a detailed picture of these dynamic processes. aps.org

Development of New Computational Methodologies Applicable to Chlorinated Amides

The study of chlorinated amides like this compound can also drive the development of new computational methodologies. The presence of both a flexible alkyl chain and a polar, reactive chlorobutyl group presents challenges for existing computational models, creating opportunities for innovation. caltech.edu

Improved Force Fields: For molecular dynamics simulations, the accuracy of the results depends heavily on the quality of the force field used to describe the interatomic potentials. Developing more accurate force field parameters for chlorinated amides would improve the reliability of MD simulations for this class of compounds.

Advanced Quantum Methods: The development of more efficient and accurate quantum chemical methods is an ongoing area of research. arxiv.orgehu.eus For chlorinated amides, methods that can accurately describe both covalent bond breaking/formation and non-covalent interactions are particularly important. This includes the development of new density functionals or wave function-based methods.

Machine Learning Potentials: A growing area of research is the use of machine learning to develop interatomic potentials that have the accuracy of quantum mechanics but the speed of classical force fields. researchgate.net Such potentials could enable large-scale, long-timescale simulations of chlorinated amides that are not feasible with traditional methods.

The broader field of theoretical and computational chemistry continually evolves, with ongoing developments in areas like quantum algorithms for electronic structure calculations and the application of symmetry in computational chemistry. arxiv.orgmdpi.com These advancements will undoubtedly enhance the ability to study complex molecules like this compound with greater accuracy and efficiency.

Contribution to Broader Chemical Disciplines

Advancements in Organohalogen Chemistry, Specifically Chlorinated Alkyl Amides

The study of N-(4-chlorobutyl)butanamide contributes to the specialized field of organohalogen chemistry, particularly concerning chlorinated alkyl amides. While organohalogens are widespread, with representatives found in marine organisms, algae, and lichens, the presence of a chlorinated compound within the Aloeaceae family is a noteworthy discovery. researchgate.net The isolation of this compound from Aloe sabaea was the first report of a chlorinated compound in this plant family, prompting interest in its synthesis and chemical properties. researchgate.net

The synthesis of this compound, undertaken to confirm the structure of the natural product, underscores the scientific interest in preparing such halogenated compounds. Chlorination can significantly alter the physical properties of organic molecules, often leading to increased density and modified boiling and melting points compared to their hydrocarbon counterparts. wikipedia.org The chlorine atom in aliphatic organochlorides, such as this compound, can act as a leaving group, making them potential alkylating agents. wikipedia.org The development of synthetic routes to this and similar chlorinated amides allows for a more systematic investigation of their reactivity and potential applications.

Fundamental Insights into Amide Chemistry and N-Acyl Derivatizations

This compound serves as a specific example within the broader class of amides, which are fundamental functional groups in organic chemistry and biochemistry. wikipedia.orgsavemyexams.com Amides are characterized by their stability, which is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group, giving the C-N bond partial double bond character. wikipedia.orgkeruichemical.com.cn This electronic feature makes amides relatively weak bases compared to amines. wikipedia.org

The synthesis of this compound is a practical illustration of N-acyl derivatization, a common strategy to modify the properties of amines. acs.orggoogle.com In this case, the butanoyl group is attached to the nitrogen of 4-chlorobutylamine. N-acylation is a widely used technique in various chemical and biochemical analyses, for instance, to enhance the detectability of molecules in mass spectrometry or to alter their chromatographic behavior. acs.orgcityu.edu.hkmdpi.comnih.gov The amide bond formation, typically achieved by reacting an amine with a carboxylic acid derivative like an acyl chloride, is a cornerstone of peptide synthesis and the formation of numerous biologically important molecules. wikipedia.orgpressbooks.pub

Methodological Developments in Organic Synthesis and Functional Group Transformations

The synthesis of this compound has provided valuable insights into specific methodological challenges and functional group transformations in organic synthesis. A reported synthesis by D'hooghe and colleagues in 2003 highlighted the intricacies of halogen exchange and the potential for intramolecular side reactions.

The synthetic strategy involved the initial preparation of N-(4-bromobutyl)butanamide, followed by a halide exchange reaction to yield the desired chlorinated product. This approach was necessary because the direct use of the chlorinated amine precursor under similar conditions was not as effective. The key transformation and the conditions are summarized in the table below.

| Precursor | Reagents | Product | Yield (%) |

| N-(4-bromobutyl)butanamide | Triethylamine hydrochloride (Et3N.HCl), Dimethylformamide (DMF) | This compound | Not explicitly stated for the isolated product, but a mixture was obtained |

Table 1: Halogen Exchange Reaction for the Synthesis of this compound.

A significant observation during the synthesis was the formation of a cyclized side-product, 1-butyrylpyrrolidine. This occurs via an intramolecular nucleophilic substitution, where the amide nitrogen attacks the electrophilic carbon bearing the chlorine atom. This transformation is a classic example of a functional group interconversion, where a linear chloroamide is converted into a cyclic amide (a lactam).

| Reactant | Conditions | Products | Product Ratio (after 36h) |

| This compound | Heating (100°C) | This compound and 1-butyrylpyrrolidine | 81 : 19 |

Table 2: Intramolecular Cyclization Side Reaction.

This observation demonstrates the dual reactivity of this compound, which can undergo intermolecular reactions at the chlorine-bearing carbon or intramolecular cyclization. This provides a practical example for the study of competing reaction pathways in bifunctional molecules, a common challenge in organic synthesis. The successful purification of this compound from the reaction mixture using flash chromatography further showcases the application of modern separation techniques.

Perspectives from Natural Product Chemistry (Biosynthetic Pathways and Ecological Roles)

The discovery of this compound in Aloe sabaea, a plant native to the Arabian Peninsula, positions it as a natural product. researchgate.net This finding is particularly interesting as it was the first instance of a chlorinated compound being isolated from the Aloeaceae family. researchgate.net Phytochemical investigations of A. sabaea also revealed the presence of toxic piperidine (B6355638) alkaloids like coniine and γ-coniceine. researchgate.net

The natural occurrence of this compound prompts questions regarding its biosynthetic pathway and ecological role, although these aspects are not yet elucidated. The presence of a chlorine atom suggests the involvement of a halogenating enzyme in its biosynthesis, a subject of ongoing research in natural product chemistry. The ecological function of this compound is also unknown, but in many organisms, halogenated compounds play a role in chemical defense or signaling.

The synthesis of this compound was crucial for confirming the structure of the isolated natural product, demonstrating the synergistic relationship between synthetic chemistry and natural product elucidation. The spectral data of the synthesized compound were identical to that of the natural product, providing definitive proof of its structure.

Conclusion and Future Research Perspectives

Synthesis of Novel N-(4-chlorobutyl)butanamide Derivatives with Tuned Reactivity

The inherent reactivity of the terminal chlorine atom in this compound makes it an ideal starting point for the synthesis of a diverse library of derivatives. Future research should focus on nucleophilic substitution reactions to introduce a wide range of functional groups. For instance, reaction with various amines could yield a series of N,N'-disubstituted butanamides with potential applications in medicinal chemistry or as ligands for metal catalysis. evitachem.com

Furthermore, the butanamide backbone itself can be modified. By starting with different acyl chlorides in the initial synthesis, a vast number of analogues with varying chain lengths and steric bulk can be generated. organic-chemistry.org This "tuning" of the molecular structure allows for the fine-adjustment of properties such as solubility, reactivity, and binding affinity for specific targets. For example, the synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide highlights a two-step methodology involving N-acylation to create more complex structures. mdpi.com

A key challenge in these syntheses is controlling the reaction conditions to favor the desired product. For instance, prolonged reaction times or basic conditions during the synthesis of this compound can lead to the formation of the cyclized byproduct, 1-butyrylpyrrolidine. Future research should explore milder and more selective reaction conditions to maximize the yield of the desired linear product.

Table 1: Potential Nucleophilic Substitution Reactions for this compound

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Amines (R-NH2) | Secondary/Tertiary Amines | Ligand Synthesis, Pharmaceutical Scaffolds |

| Thiols (R-SH) | Thioethers | Material Science, Self-Assembled Monolayers |

| Azides (N3-) | Alkyl Azides | Click Chemistry, Bioorthogonal Labeling |

| Cyanides (CN-) | Nitriles | Organic Synthesis Intermediate |

| Carboxylates (R-COO-) | Esters | Prodrug Design, Material Science |

Exploration of Underutilized Reaction Pathways and Catalytic Systems

Beyond simple nucleophilic substitution, there are numerous underutilized reaction pathways that could be applied to this compound and its derivatives. The development of novel catalytic systems is crucial for unlocking these transformations.

Boronic acid-catalyzed amidation reactions, for example, offer a green and efficient alternative to traditional methods that use stoichiometric coupling reagents. ucl.ac.ukacs.org Applying these catalysts to the synthesis of this compound derivatives could lead to higher yields, milder reaction conditions, and a broader substrate scope. Research into more complex boronic acid catalysts, including functionalized and heterocyclic systems, could further enhance reactivity and selectivity. ucl.ac.uk

Another promising area is the use of transition metal catalysts. For instance, ruthenium complexes combined with zinc salts have been shown to effectively catalyze the hydrogenation of amides to their corresponding alcohols. rsc.org Applying such a system to this compound could provide a route to novel amino alcohols. Additionally, metal-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated terminus.

The development of catalysts for direct amidation is an active area of research. mdpi.com Systems based on zirconium(IV) chloride and various boronic acids have shown promise for the direct coupling of carboxylic acids and amines, reducing the need for pre-activated starting materials. acs.org

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, characterized by the continuous passage of reagents through a reactor, offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. vapourtec.combeilstein-journals.org The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry systems. The precise control over reaction time and temperature in a flow reactor could be particularly beneficial in minimizing the formation of the undesired cyclized byproduct, 1-butyrylpyrrolidine.

Automated synthesis platforms can further accelerate the discovery and optimization of novel derivatives. chemspeed.comrsc.org By combining automated liquid handling with parallel reaction vessels, a large number of synthetic variations can be explored in a high-throughput manner. This approach would be invaluable for rapidly screening different nucleophiles, catalysts, and reaction conditions to build a comprehensive library of this compound derivatives. The integration of automated liquid-liquid extraction techniques can also streamline the purification process. nih.gov

Opportunities for Advanced Materials Applications (Non-biological)

The unique bifunctional nature of this compound makes it an attractive candidate for the development of advanced materials. The terminal chloro group can serve as a reactive handle for grafting the molecule onto surfaces or incorporating it into polymer chains. For example, it could be used to create self-assembled monolayers on various substrates, with the butanamide portion providing specific surface properties.

Furthermore, derivatives of this compound could be used as monomers in polymerization reactions. The amide group can impart desirable properties such as rigidity and hydrogen bonding capabilities to the resulting polymer. wikipedia.org This could lead to the development of novel polyamides with tailored thermal and mechanical properties. The versatility of chlorinated compounds in material science is well-established, with applications ranging from plastics to specialized coatings. nih.gov

Table 2: Potential Non-biological Material Applications

| Application | Role of this compound Derivative |

| Surface Modification | Anchor group for self-assembled monolayers |

| Polymer Synthesis | Monomer for novel polyamides or functional polymers |

| Cross-linking Agent | Bifunctional molecule for cross-linking polymer chains |

| Specialty Chemicals | Intermediate for the synthesis of dyes, pigments, or additives |

Emerging Analytical and Computational Approaches in Chlorinated Amide Research

Advances in analytical and computational techniques offer new avenues for understanding the properties and reactivity of chlorinated amides like this compound.

Analytical Techniques:

Modern mass spectrometry techniques, such as those combined with genomic analysis and molecular networking, are powerful tools for the discovery and characterization of novel chlorinated amides from natural sources. thieme-connect.com For the analysis of synthetic derivatives, ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for their determination, even in complex matrices. nih.gov The development of new analytical methods for N-chloroamides is an ongoing area of research. researchgate.net

Computational Approaches:

Quantum-chemical studies can provide valuable insights into the reaction mechanisms of chlorinated amides. acs.org For example, computational calculations can be used to determine the most favorable reaction pathways and predict the regioselectivity of reactions. beilstein-journals.org Molecular docking studies can be employed to predict the binding affinity of this compound derivatives with specific protein targets, guiding the design of new molecules with potential biological activity. mdpi.comresearchgate.net These computational tools can significantly accelerate the research and development process by allowing for the virtual screening of large numbers of compounds before their actual synthesis.

By embracing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in chemistry and material science.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorobutyl)butanamide, and how can reaction conditions be controlled to maximize yield?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-chlorobutanoyl chloride with butylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and controlling stoichiometry (1:1 molar ratio of acyl chloride to amine). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should be observed?

- NMR :

- ¹H NMR : A singlet at δ ~6.5 ppm (amide NH), a triplet for the chlorobutyl CH₂Cl group (δ ~3.5 ppm), and multiplets for alkyl chains (δ 1.2–1.8 ppm).

- ¹³C NMR : Carbonyl C=O at ~170 ppm, CH₂Cl at ~45 ppm.

Q. What in vitro assays are appropriate for initial screening of this compound's biological activity?

- Enzyme inhibition : Use fluorometric assays (e.g., trypsin or kinase inhibition) with IC₅₀ determination.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate viability reduction.

- Receptor binding : Radioligand displacement assays for GPCR targets .

Q. What are the common impurities in this compound synthesis, and how can they be identified and quantified?

Impurities include unreacted 4-chlorobutanoyl chloride, butylamine hydrochloride, and oligomeric byproducts. Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and acetonitrile/water gradient (60:40 to 90:10) resolves these. Quantify via calibration curves .

Q. What are the storage and handling protocols for this compound to ensure stability?

Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid moisture and light to prevent hydrolysis or photodegradation. Use gloveboxes for handling hygroscopic intermediates .

Advanced Research Questions

Q. How does the chlorine substituent in this compound influence its reactivity in nucleophilic substitution reactions compared to non-halogenated analogs?

The electron-withdrawing Cl atom increases the electrophilicity of the adjacent carbon, enhancing SN₂ reactivity. Kinetic studies (e.g., using NaI in acetone) show faster substitution rates (k = 0.15 min⁻¹) vs. non-chlorinated analogs (k < 0.01 min⁻¹). Computational DFT analysis (B3LYP/6-31G*) confirms lower activation energy for Cl-containing derivatives .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets like enzymes?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., serine proteases).

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR : Use MOE or RDKit to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can the reaction kinetics of this compound synthesis be modeled to optimize industrial-scale production?

Apply pseudo-first-order kinetics under excess amine conditions. Monitor via in situ FTIR or HPLC to determine rate constants (k). Use Arrhenius equation (ln k vs. 1/T) to calculate activation energy (Eₐ ≈ 50 kJ/mol). Scale-up simulations (Aspen Plus) ensure heat and mass transfer efficiency .

Q. What strategies mitigate side reactions during the acylation step in synthesizing this compound?

- Temperature control : Slow addition of acyl chloride at 0°C to minimize exothermic side reactions.

- Solvent selection : Use aprotic solvents (e.g., THF) to reduce hydrolysis.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .

Q. How does the structure of this compound affect its pharmacokinetic properties, such as absorption and metabolism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.